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Overview
Description
Cyclohexylnorfentanyl . It is a synthetic opioid analgesic that belongs to the fentanyl family. Cyclohexylnorfentanyl is characterized by its potent analgesic properties and is primarily used in medical settings for pain management. The molecular formula of Cyclohexylnorfentanyl is C26H34N2O , and it has a molecular weight of 390.56 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylnorfentanyl is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which is a key structural component of Cyclohexylnorfentanyl. This is achieved through the reaction of an appropriate amine with a cyclic ketone under acidic conditions.
N-Phenylation: The piperidine ring is then subjected to N-phenylation using phenylmagnesium bromide or phenyl lithium in the presence of a suitable catalyst.
Industrial Production Methods: In industrial settings, the production of Cyclohexylnorfentanyl follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Cyclohexylnorfentanyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Cyclohexylnorfentanyl has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia.
Mechanism of Action
Cyclohexylnorfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels leads to the inhibition of neurotransmitter release, resulting in analgesia and sedation .
Comparison with Similar Compounds
Fentanyl: A potent synthetic opioid analgesic with a similar mechanism of action but different structural features.
Alfentanil: Another fentanyl analog with a shorter duration of action and faster onset.
Sufentanil: A highly potent fentanyl analog used in anesthesia and pain management.
Uniqueness: Cyclohexylnorfentanyl is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Its cyclohexyl group enhances its lipophilicity, leading to faster onset and longer duration of action compared to other fentanyl analogs .
Properties
CAS No. |
2309383-13-7 |
---|---|
Molecular Formula |
C26H34N2O |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C26H34N2O/c29-26(23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)25-17-20-27(21-18-25)19-16-22-10-4-1-5-11-22/h1,3-5,8-11,14-15,23,25H,2,6-7,12-13,16-21H2 |
InChI Key |
CWLVCTNETVWMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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